molecular formula C9H8ClNO2 B3417465 1-(2-Chloropyridin-3-YL)cyclopropane-1-carboxylic acid CAS No. 1060811-81-5

1-(2-Chloropyridin-3-YL)cyclopropane-1-carboxylic acid

Cat. No.: B3417465
CAS No.: 1060811-81-5
M. Wt: 197.62 g/mol
InChI Key: LOPQUZKJRRGULJ-UHFFFAOYSA-N
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Description

1-(2-Chloropyridin-3-YL)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C9H8ClNO2 It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a chloropyridine moiety

Preparation Methods

The synthesis of 1-(2-Chloropyridin-3-YL)cyclopropane-1-carboxylic acid typically involves the following steps:

    Cyclopropanation: The formation of the cyclopropane ring can be achieved through various methods, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.

    Chloropyridine Introduction: The chloropyridine moiety can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a chlorinating agent.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-Chloropyridin-3-YL)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Chloropyridin-3-YL)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridin-3-YL)cyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(2-Chloropyridin-3-YL)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:

    1-(3-Chloropyridin-2-YL)cyclopropane-1-carboxylic acid: This compound has a similar structure but with the chlorine atom positioned differently on the pyridine ring.

    Cyclopropanecarboxylic acid derivatives: Various derivatives of cyclopropanecarboxylic acid with different substituents can be compared based on their chemical and biological properties.

Properties

IUPAC Name

1-(2-chloropyridin-3-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c10-7-6(2-1-5-11-7)9(3-4-9)8(12)13/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPQUZKJRRGULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(N=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060811-81-5
Record name 1-(2-chloropyridin-3-yl)cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloropyridin-3-YL)cyclopropane-1-carboxylic acid
Reactant of Route 2
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1-(2-Chloropyridin-3-YL)cyclopropane-1-carboxylic acid
Reactant of Route 3
1-(2-Chloropyridin-3-YL)cyclopropane-1-carboxylic acid
Reactant of Route 4
1-(2-Chloropyridin-3-YL)cyclopropane-1-carboxylic acid
Reactant of Route 5
1-(2-Chloropyridin-3-YL)cyclopropane-1-carboxylic acid
Reactant of Route 6
1-(2-Chloropyridin-3-YL)cyclopropane-1-carboxylic acid

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